1-(((2,5-Difluorophenyl)amino)methyl)cyclopentan-1-ol
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Overview
Description
1-(((2,5-Difluorophenyl)amino)methyl)cyclopentan-1-ol is a chemical compound with the molecular formula C12H16F2NO It is characterized by the presence of a cyclopentanol ring substituted with a difluorophenyl group and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((2,5-Difluorophenyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of 2,5-difluoroaniline with cyclopentanone in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(((2,5-Difluorophenyl)amino)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C is a typical reducing condition.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(((2,5-Difluorophenyl)amino)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(((2,5-Difluorophenyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(((2-Fluorophenyl)amino)methyl)cyclopentan-1-ol
- 1-(((2,3-Difluorophenyl)amino)methyl)cyclopentan-1-ol
- 1-(((2,6-Difluorophenyl)amino)methyl)cyclopentan-1-ol
Uniqueness
1-(((2,5-Difluorophenyl)amino)methyl)cyclopentan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.
Properties
Molecular Formula |
C12H15F2NO |
---|---|
Molecular Weight |
227.25 g/mol |
IUPAC Name |
1-[(2,5-difluoroanilino)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H15F2NO/c13-9-3-4-10(14)11(7-9)15-8-12(16)5-1-2-6-12/h3-4,7,15-16H,1-2,5-6,8H2 |
InChI Key |
JRZOCZNTDFICNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CNC2=C(C=CC(=C2)F)F)O |
Origin of Product |
United States |
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